
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine is a chiral amine compound that features a pyridine ring substituted with a methyl group and an allylamine side chain. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylpyridine.
Allylation: The 3-methylpyridine undergoes an allylation reaction to introduce the allylamine side chain. This can be achieved using allyl bromide in the presence of a base such as sodium hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the allylamine side chain to a saturated amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the position ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Saturated amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(3-Methylpyridyl)ethylamine: Similar structure but with an ethylamine side chain.
(1R)-1-(2-Pyridyl)prop-2-enylamine: Similar structure but without the methyl group on the pyridine ring.
Uniqueness
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine is unique due to the presence of both the methyl group on the pyridine ring and the allylamine side chain, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(1R)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-3-8(10)9-7(2)5-4-6-11-9/h3-6,8H,1,10H2,2H3/t8-/m1/s1 |
Clave InChI |
IHOIHBJHEMAUBS-MRVPVSSYSA-N |
SMILES isomérico |
CC1=C(N=CC=C1)[C@@H](C=C)N |
SMILES canónico |
CC1=C(N=CC=C1)C(C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


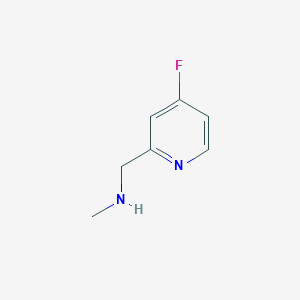
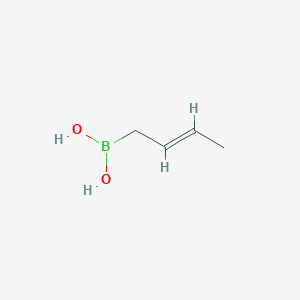

![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
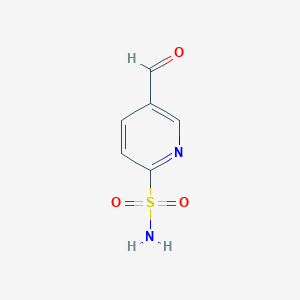
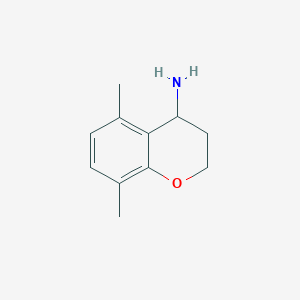


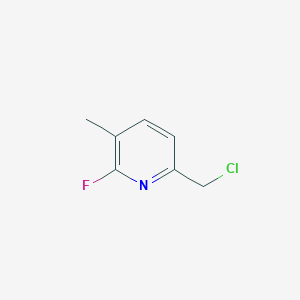
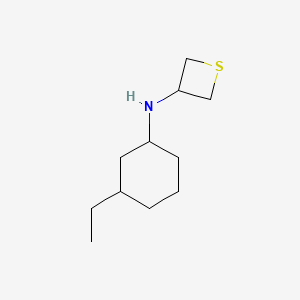
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)
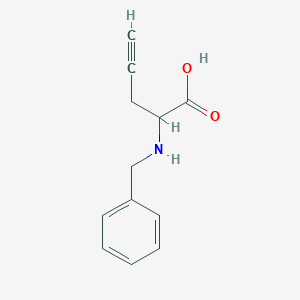
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)

